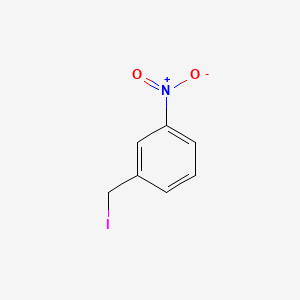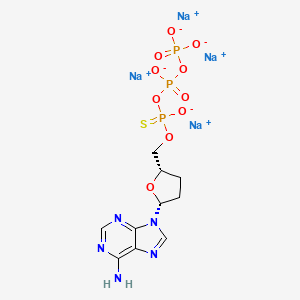
P-P-sP-Ade-ddRibf.4Na+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-P-sP-Ade-ddRibf4Na+ is a synthetic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-P-sP-Ade-ddRibf.4Na+ involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of the nucleoside precursor, followed by the introduction of the phosphate groups and the final coupling to form the desired compound. Reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of P-P-sP-Ade-ddRibf.4Na+ may involve large-scale synthesis using automated equipment and stringent quality control measures. The process may include continuous flow reactors, high-performance liquid chromatography (HPLC) for purification, and advanced analytical techniques to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
P-P-sP-Ade-ddRibf.4Na+ can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of P-P-sP-Ade-ddRibf.4Na+ include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of P-P-sP-Ade-ddRibf4Na+ depend on the specific reaction conditions and reagents used
Aplicaciones Científicas De Investigación
P-P-sP-Ade-ddRibf
Chemistry: As a model compound for studying nucleic acid chemistry and reaction mechanisms.
Biology: In research related to nucleic acid interactions, enzymatic processes, and cellular functions.
Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.
Industry: Use in the development of diagnostic tools, biosensors, and other biotechnological applications.
Mecanismo De Acción
The mechanism of action of P-P-sP-Ade-ddRibf.4Na+ involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways by binding to these targets and altering their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to P-P-sP-Ade-ddRibf.4Na+ include other nucleic acid derivatives and analogs, such as:
Adenosine triphosphate (ATP): A naturally occurring nucleotide involved in energy transfer.
Deoxyadenosine monophosphate (dAMP): A nucleotide involved in DNA synthesis.
Phosphorothioate oligonucleotides: Synthetic analogs used in antisense therapy.
Uniqueness
P-P-sP-Ade-ddRibf4Na+ is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H12N5Na4O10P3S |
|---|---|
Peso molecular |
579.18 g/mol |
Nombre IUPAC |
tetrasodium;[[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H16N5O10P3S.4Na/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(23-7)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h4-7H,1-3H2,(H,19,20)(H,21,29)(H2,11,12,13)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,28?;;;;/m0..../s1 |
Clave InChI |
XHGOPPWSTWXSKT-HAGVXKASSA-J |
SMILES isomérico |
C1C[C@@H](O[C@@H]1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1CC(OC1COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


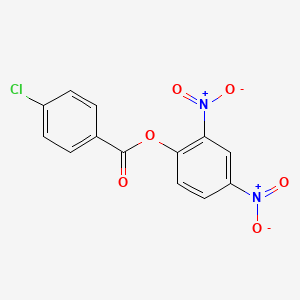
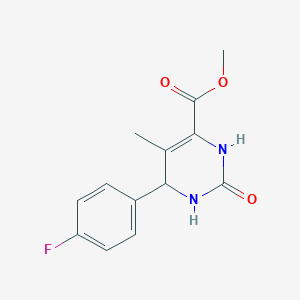
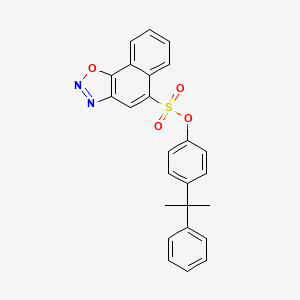
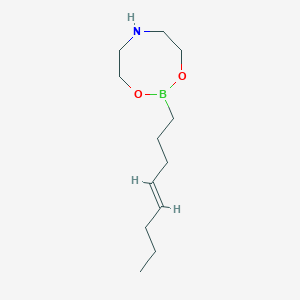
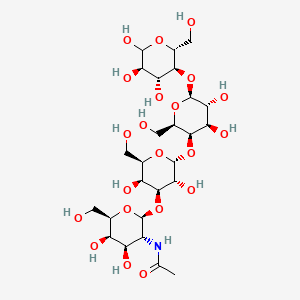
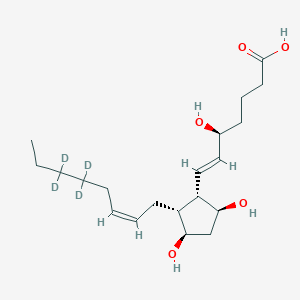
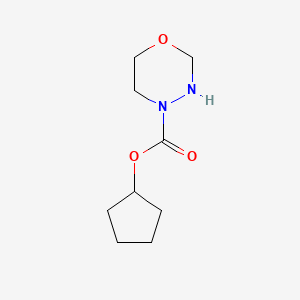
![[4-(Butan-2-ylamino)phenyl] selenocyanate](/img/structure/B13819277.png)

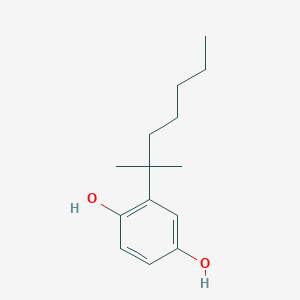
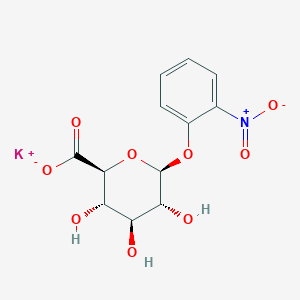
![3-(Bromomethyl)-7-chlorothieno[2,3-C]pyridine](/img/structure/B13819299.png)
![(2E)-3-(4-hydroxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B13819309.png)
